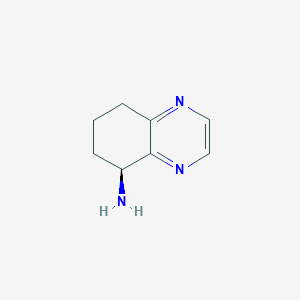
7-Hydroxy-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-1H-inden-1-one is an organic compound with the molecular formula C9H8O2. It is a derivative of indanone, characterized by the presence of a hydroxyl group at the 7th position of the indanone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of intermediates containing vinylgold(I) and prochiral oxocarbenium moieties . Another method utilizes the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 7-oxo-1H-inden-1-one, while reduction can produce 7-hydroxyindan-1-ol.
Applications De Recherche Scientifique
7-Hydroxy-1H-inden-1-one has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 7-Hydroxy-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position plays a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds with target molecules, influencing their function and activity. Additionally, the carbonyl group can participate in nucleophilic addition reactions, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound is structurally similar but lacks the hydroxyl group at the 7th position.
1H-Inden-1-one, octahydro-: Another similar compound, which is fully hydrogenated and lacks the aromatic character of 7-Hydroxy-1H-inden-1-one.
Uniqueness
The presence of the hydroxyl group at the 7th position in this compound imparts unique chemical and biological properties. This functional group enhances its reactivity and allows for the formation of hydrogen bonds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C9H6O2 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
7-hydroxyinden-1-one |
InChI |
InChI=1S/C9H6O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-5,10H |
Clé InChI |
JHHBHSWJSJMBTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C=C2)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)






![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)



![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)

